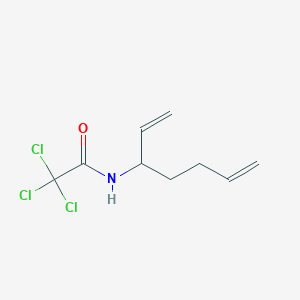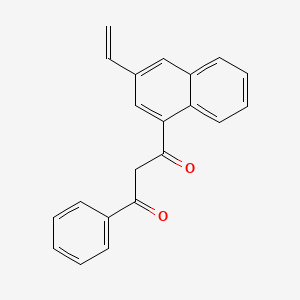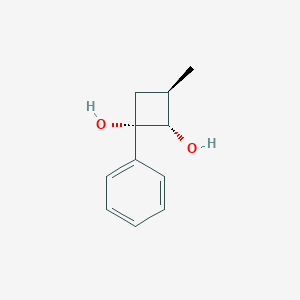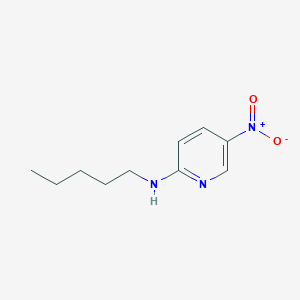
5-nitro-N-pentylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-pentylpyridin-2-amine is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The nitro group attached to the pyridine ring significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-pentylpyridin-2-amine typically involves the nitration of N-pentylpyridin-2-amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-N-pentylpyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to nitro compounds.
Major Products Formed
Reduction: The major product is 5-amino-N-pentylpyridin-2-amine.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidation products are less common but can include pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-pentylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms involving nitro compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitro group reduction.
Industry: The compound can be used in the production of dyes, pigments, and other materials where nitro groups are beneficial for color properties and stability
Wirkmechanismus
The mechanism of action of 5-nitro-N-pentylpyridin-2-amine involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, which can have various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-2-aminopyridine: Similar in structure but lacks the pentyl group, which affects its solubility and reactivity.
2-nitropyridine: Lacks the amino and pentyl groups, making it less versatile in chemical reactions.
N-pentylpyridin-2-amine: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
5-nitro-N-pentylpyridin-2-amine is unique due to the presence of both the nitro and pentyl groups. The nitro group enhances its reactivity in reduction and substitution reactions, while the pentyl group improves its solubility in organic solvents and its potential for biological interactions .
Eigenschaften
CAS-Nummer |
922719-02-6 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-nitro-N-pentylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-4-7-11-10-6-5-9(8-12-10)13(14)15/h5-6,8H,2-4,7H2,1H3,(H,11,12) |
InChI-Schlüssel |
JCUIZTMBXZNMNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


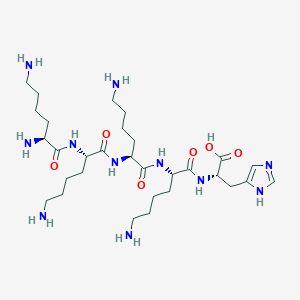
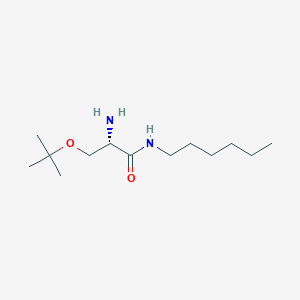
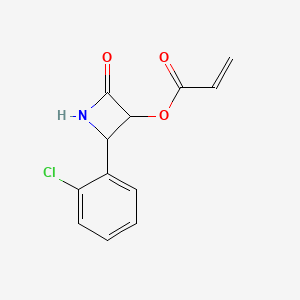

![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
